molecular formula C12H24N2O2 B2650209 tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate CAS No. 1305711-56-1

tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate

Cat. No.: B2650209
CAS No.: 1305711-56-1
M. Wt: 228.336
InChI Key: LXUOCDHGKNYESJ-NXEZZACHSA-N
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Description

tert-Butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cycloheptyl ring with an amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2R)-2-aminocycloheptanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation, crystallization, and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized derivatives.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of enzyme catalysis. It can also be used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure makes it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can block the enzyme’s catalytic function, leading to a decrease in the production of the enzyme’s products. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
  • tert-Butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate

Comparison: tert-Butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate is unique due to its larger cycloheptyl ring compared to the cyclobutyl or cyclopentyl rings in similar compounds. This difference in ring size can influence the compound’s reactivity, stability, and interaction with biological targets. The larger ring size may provide more flexibility and a different spatial arrangement, which can be advantageous in certain applications.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9(10)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUOCDHGKNYESJ-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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